N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a cyclopentyl amide group and a 4-(methylsulfonyl)phenylamino substituent at the 2-position of the thiazole ring.
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)13-8-6-12(7-9-13)18-16-19-14(10-23-16)15(20)17-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZUOKUBYHUYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-carboxamide precursor. As demonstrated in the synthesis of analogous compounds, condensation of α-bromopyruvates with thioureas generates 2-aminothiazole intermediates. Modifying this approach:
$$ \text{BrC(O)COOR + H}2\text{NCSNH}2 \rightarrow \text{2-Aminothiazole-4-carboxylate} $$
Source provides critical insights through its L-cysteine hydrochloride-based route, achieving 80.8% yield in the oxidation step using MnO₂. While originally designed for unsubstituted thiazoles, adapting their protocol with brominated precursors could enable direct 2-amino group installation.
Regioselective Functionalization Challenges
Positioning substituents at C2 and C4 requires careful stoichiometric control. Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives demonstrate that electron-withdrawing groups at C4 direct electrophilic substitution to C2. This electronic bias suggests that installing the 4-carboxamide group first facilitates subsequent C2 amination.
Sulfone Group Installation
Oxidation of Methylthio Intermediates
The methylsulfonyl group derives from controlled oxidation of methylthio precursors. Source details m-CPBA-mediated sulfoxide formation followed by further oxidation, while Source shows MnO₂ effectively converts thiazolidines to thiazoles (80.8% yield). Comparative analysis reveals:
| Oxidant | Substrate | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MnO₂ | Thiazolidine | 80 | 48 | 80.8 |
| m-CPBA | Methylthio-pyridine | 25 | 24 | 67 |
| H₂O₂ | Thioamide | 60 | 12 | 92 |
MnO₂ emerges as optimal for thiazole systems due to functional group tolerance and reduced over-oxidation risk.
Aromatic Amination Strategies
Buchwald-Hartwig Coupling
Modern cross-coupling techniques enable direct C-N bond formation. The synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives employs palladium-catalyzed amination with 72-89% yields. Adapting this for our target:
$$ \text{2-Bromothiazole + 4-(Methylsulfonyl)Aniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{2-Amino Intermediate} $$
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides undergo nucleophilic displacement. Source demonstrates this with 2-amino-4-phenylthiazole reacting at C5, suggesting that bromination at C2 could permit similar chemistry:
$$ \text{2-Bromo-thiazole + ArNH}_2 \rightarrow \text{2-Arylaminothiazole} $$
Carboxamide Formation
Mixed Anhydride Method
Source reports 91% yield in carboxamide synthesis using isobutyl chloroformate activation:
$$ \text{Thiazole-4-COOH + iBuOCOCl} \rightarrow \text{Mixed Anhydride} \xrightarrow{\text{Cyclopentylamine}} \text{Carboxamide} $$
Acid Chloride Route
Conversion to acid chlorides via SOCl₂ (Source) followed by amine quenching provides an alternative pathway. Comparative yields:
| Method | Activator | Temp (°C) | Yield (%) |
|---|---|---|---|
| Mixed Anhydride | iBuOCOCl | 0-25 | 91 |
| Acid Chloride | SOCl₂ | Reflux | 85 |
| EDCl/HOBt | EDCl | 25 | 88 |
The mixed anhydride approach offers superior yields with minimized racemization risks.
Process Optimization Considerations
Protecting Group Strategy
Boc protection of the cyclopentylamine (as in) prevents unwanted side reactions during thiazole functionalization. Sequential deprotection after sulfone installation maintains functional group integrity.
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity, particularly in MnO₂-mediated oxidations. Source demonstrates that DCM/MeOH mixtures (95:5) optimally elute thiazole derivatives during purification.
Temperature Control
Exothermic reactions during SOCl₂-mediated acid chloride formation require strict temperature control (<0°C), while Buchwald-Hartwig couplings proceed optimally at 80-100°C.
Analytical Characterization
Critical validation points include:
- ¹H NMR : Thiazole H3 proton appears δ 8.2-8.5 ppm
- IR : Sulfone S=O stretches at 1150-1300 cm⁻¹
- HPLC : >99% purity achievable via Source crystallization protocol
Yield Maximization Techniques
Chemical Reactions Analysis
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- Objective : Evaluate efficacy against bacterial strains.
- Findings : The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Anti-inflammatory Properties
Research indicates that this compound can reduce inflammation markers in vitro. Its potential as an anti-inflammatory agent is being explored in various models.
Case Study: Inflammation Model Study
- Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .
Anticancer Activity
The compound is also being studied for its anticancer properties due to its ability to inhibit key cellular pathways involved in tumor growth.
Case Study: Anticancer Activity Evaluation
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole Carboxamide Family
Compound A : N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide (CAS: 1021212-95-2)
- Structural Differences: Replaces the cyclopentyl group with a 4-fluorophenyl amide. Substitutes the 4-(methylsulfonyl)phenylamino group with a phenylsulfonamido moiety.
- The phenylsulfonamido group lacks the methylsulfonyl’s electron-withdrawing strength, which may reduce target affinity .
Compound B : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives
- Structural Differences: Features a pyridinyl group instead of the methylsulfonylphenylamino substituent. Contains a methyl group at the 4-position of the thiazole ring.
- Methyl substitution at the 4-position may sterically hinder interactions compared to the unsubstituted thiazole in the target compound .
Sulfonyl-Containing Analogues in Heterocyclic Scaffolds
Compound C : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones
- Structural Differences :
- Replaces the thiazole core with a 1,2,4-triazole ring.
- Incorporates a 2,4-difluorophenyl group and a sulfonylphenyl substituent.
- Key Properties :
Compound D : Piperidine derivatives with 3-(methylsulfonyl)phenyl groups
- Structural Differences: Utilizes a piperidine or tetrahydropyridine scaffold instead of thiazole. Retains the methylsulfonylphenyl group but in a non-aromatic context.
- Key Properties: The aliphatic scaffold may enhance blood-brain barrier penetration compared to planar thiazole systems.
Comparative Data Table
Research Findings and Implications
Activity Trends :
- Thiazole carboxamides with sulfonamide groups (e.g., Compound A) show moderate to high binding affinity in enzyme assays, suggesting the target compound’s methylsulfonyl group may enhance target engagement .
- Piperidine derivatives (Compound D) demonstrate superior pharmacokinetic profiles, highlighting the trade-off between scaffold rigidity and bioavailability .
Synthetic Challenges :
- The target compound’s cyclopentyl amide requires optimized coupling conditions to avoid steric hindrance, a challenge less prominent in aryl amides like Compound A .
Biological Activity
N-cyclopentyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties through the inhibition of cyclin-dependent kinases (CDKs). CDK4 and CDK6 are crucial for cell cycle progression, particularly in cancer cells. Inhibitors targeting these kinases can lead to cell cycle arrest and apoptosis in various cancer types.
For instance, a related study found that thiazole-based compounds inhibited CDK4 and CDK6, leading to reduced cell proliferation in cancer cell lines such as mantle cell lymphoma and multiple myeloma . The effectiveness of these compounds was demonstrated through in vitro assays measuring cell viability and apoptosis rates.
2. Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial activity. Compounds derived from thiazoles have shown effectiveness against Mycobacterium tuberculosis and other pathogens. The mechanism often involves interference with bacterial enzyme function or disruption of cellular processes essential for bacterial survival .
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity of thiazole derivatives against various cancer cell lines. For example, a study reported the cytotoxic effects of similar thiazole compounds on cancer cells with IC50 values ranging from 0.25 µM to 5 µM, indicating significant potency against proliferative diseases .
| Cell Line | IC50 (µM) |
|---|---|
| Mantle Cell Lymphoma | 0.25 |
| Multiple Myeloma | 0.30 |
| Colorectal Cancer | 0.50 |
| Normal Fibroblast | 5.0 |
Case Studies
- Mantle Cell Lymphoma : A case study highlighted the use of thiazole derivatives in patients with mantle cell lymphoma, where treatment led to stabilization of disease and reduced levels of phosphorylated RB protein, a marker for cell proliferation .
- Tuberculosis Treatment : Another study focused on the antimicrobial activity against M. tuberculosis, where specific thiazole derivatives demonstrated MIC values as low as 0.06 µg/ml, showcasing their potential as novel anti-tubercular agents .
Q & A
Q. Comparative Bioactivity Table
| Compound ID | Substituent | Target Affinity (IC50) | Notes |
|---|---|---|---|
| 83 | Cyclohexyl | 0.8 µM | Improved solubility vs. cyclopentyl |
| 101 | 4,4-Difluorocyclohexyl | 1.2 µM | Enhanced metabolic stability |
Advanced: How can computational modeling guide the design of thiazole-4-carboxamide derivatives?
Methodological Answer:
- Molecular Docking : Predict binding poses with targets (e.g., kinases) using AutoDock Vina, prioritizing derivatives with high docking scores .
- QSAR Analysis : Correlate substituent electronegativity or logP values with activity to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns to identify persistent interactions (e.g., hydrogen bonds with sulfonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
